molecular formula C12H13BrO B8170656 2-Bromo-1-ethynyl-3-isobutoxybenzene

2-Bromo-1-ethynyl-3-isobutoxybenzene

Cat. No.: B8170656
M. Wt: 253.13 g/mol
InChI Key: IXIZLECWQDBPNP-UHFFFAOYSA-N
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Description

2-Bromo-1-ethynyl-3-isobutoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with a bromine atom, an ethynyl group, and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethynyl-3-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethynyl-3-isobutoxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethynyl-3-isobutoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-ethynyl-3-isobutoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-3-isobutoxybenzene involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The isobutoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-ethynyl-3-isobutoxybenzene is unique due to the combination of its substituents, which provide a balance of reactivity and steric effects. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-ethynyl-3-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-4-10-6-5-7-11(12(10)13)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIZLECWQDBPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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